Thioindigo

Organic dyes Photophysics Color tuning

Thioindigo (C.I. Vat Red 41) is a differentiated organosulfur compound for advanced material research. Its sulfur-substituted indigoid core creates a unique 263 nm red-shift in absorption relative to indigo, and its reversible trans-cis photoisomerization enables photoresponsive applications. Unlike isoindigo, thioindigo-based copolymers deliver measurable hole mobility (0.003 cm² V⁻¹ s⁻¹) in OFETs. A HOMO-LUMO gap of ~3.02 eV makes it ideal for broadening spectral coverage in organic solar cells.

Molecular Formula C16H8O2S2
Molecular Weight 296.4 g/mol
CAS No. 522-75-8
Cat. No. B1682309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioindigo
CAS522-75-8
Synonyms(delta-2,2'(3H,3'H)-bibenzo(b)thiophene)-3,3'-dione
thioindigo
Molecular FormulaC16H8O2S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2
InChIInChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15-
InChIKeyJOUDBUYBGJYFFP-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thioindigo (CAS 522-75-8): A Sulfur-Heterocyclic Vat Dye and Organic Semiconductor


Thioindigo (C.I. Vat Red 41, CAS 522-75-8) is an organosulfur compound structurally analogous to the natural dye indigo, wherein the two imino (NH) groups are replaced by sulfur atoms to yield a thioindigoid core [1]. This substitution fundamentally alters its electronic structure, shifting its absorption maximum to the red region (~543 nm in toluene) and imparting characteristic photophysical and semiconductor properties . Thioindigo is a polycrystalline solid with a melting point of 280 °C and is widely recognized for its reversible photoisomerization between cis and trans configurations, a property that underpins its utility in optoelectronics and photoresponsive materials [2].

Why Thioindigo Cannot Be Readily Substituted by Indigo or Isoindigo in Performance-Driven Applications


Although thioindigo, indigo (CAS 482-89-3), and isoindigo share a bis-indole/benzothiophene core, their substitution with sulfur, nitrogen, or altered conjugation patterns yields markedly different electronic, optical, and semiconductor behaviors [1]. For instance, replacing the NH groups of indigo with sulfur in thioindigo results in a 263 nm red-shift in absorption maximum, fundamentally altering its color and photoresponse profile [2]. Similarly, in copolymer systems, the thienoisoindigo (TIIG) unit confers measurable hole mobility, whereas the isoindigo (IID) analog exhibits immeasurably low transport, demonstrating that even within the same polymer backbone, the choice of indigoid core is not interchangeable [3]. These distinctions necessitate compound-specific selection criteria for applications in organic electronics, photochromic systems, and specialty dyes.

Quantitative Differentiation of Thioindigo Against Key Analogs: A Procurement-Focused Evidence Guide


Thioindigo Exhibits a 263 nm Red-Shifted Absorption Maximum Relative to Indigo

Thioindigo exhibits a maximum absorption wavelength (λmax) of 543 nm in toluene, representing a 263 nm bathochromic shift compared to indigo (λmax ~280 nm) . This shift is a direct consequence of sulfur substitution for NH groups, which extends π-conjugation and lowers the HOMO-LUMO gap [1].

Organic dyes Photophysics Color tuning

Thienoisoindigo Copolymer Delivers Measurable Hole Mobility Where Isoindigo Analog Fails

In a comparative study of BODIPY copolymers, the copolymer incorporating thienoisoindigo (a thioindigo derivative) exhibited a hole mobility of 0.003 cm² V⁻¹ s⁻¹, whereas the analogous copolymer with isoindigo showed immeasurably low hole transport [1]. This stark contrast highlights the critical role of the thienoisoindigo unit in enabling charge carrier percolation.

Organic field-effect transistors OFET Charge transport

Thioindigo Solid Films Generate 50–100 mV Photovoltage as Organic Semiconductors

Solid films of both thioindigo and indigo were shown to function as organic semiconductors, generating a photovoltage on the order of 50–100 mV [1]. This observation establishes thioindigo as a viable organic semiconductor, comparable to its parent indigo in this context.

Organic semiconductors Photovoltaics Photoconductivity

Thioindigo cis-Isomer Possesses a Computed HOMO-LUMO Gap of 3.02 eV with High Dipole Moment

DFT calculations at the B3LYP/6-311G(d,p) level reveal that the cis-isomer of thioindigo has a HOMO-LUMO energy gap of 3.02 eV and a total dipole moment of 3.44 Debye [1]. The trans-isomer exhibits a slightly lower gap of 2.78 eV [1]. These values are critical for predicting charge injection barriers and molecular alignment in optoelectronic devices.

Computational chemistry Optoelectronics DFT

Thioindigo Melts 70+ °C Lower Than Indigo, Facilitating Thermal Processing

Thioindigo exhibits a melting point of 280 °C, which is significantly lower than that of indigo, which decomposes above 300 °C without a defined melt . This lower melting point and well-defined melt transition enable melt-processing and thermal evaporation techniques that are not feasible with indigo.

Thermal properties Processing Formulation

High-Impact Application Scenarios for Thioindigo Based on Verified Differentiation


Organic Field-Effect Transistors (OFETs) Requiring Visible-Light Absorption and Hole Transport

Thienoisoindigo-based copolymers are specifically selected for OFETs when measurable hole mobility (0.003 cm² V⁻¹ s⁻¹) is required alongside visible-light absorption, a combination that isoindigo analogs cannot provide [1]. The thioindigo core enables both semiconducting behavior and a red-shifted absorption profile, making it ideal for light-sensitive transistors or photodetectors where spectral overlap with illumination sources is critical.

Photochromic Dopants for Ferroelectric Liquid Crystal (FLC) Displays and Optical Switches

Chiral thioindigo derivatives are employed as dopants in smectic liquid crystal hosts to impart photoresponsive switching [2]. Their reversible trans-cis isomerization under visible light modulates the spontaneous polarization (Ps) of the FLC, enabling ON-OFF light shutter functionality without destabilizing the liquid crystal phase [2]. This application leverages thioindigo's unique photoisomerization behavior and rod-like molecular geometry in both isomeric forms.

Solution-Processed Organic Photovoltaics (OPVs) with Tunable Spectral Response

Thioindigo and its derivatives are integrated into the active layers of organic solar cells as electron donors or acceptors [3]. Their HOMO-LUMO gap of ~3.02 eV (cis) and strong dipole moment (3.44 Debye) facilitate efficient charge separation at donor-acceptor interfaces [4]. The compound's absorption in the green-red region (λmax ~543 nm) complements other organic semiconductors to broaden the spectral coverage of the photovoltaic device.

Thermally Evaporated Thin Films for Organic Semiconductor Research

Thioindigo's well-defined melting point of 280 °C, lower than that of indigo, permits controlled thermal evaporation to produce uniform thin films for fundamental semiconductor studies . These films generate a measurable photovoltage (50–100 mV) and serve as model systems for investigating charge transport and photophysics in indigoid-based organic electronics [5].

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